N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-methylbenzamide
Overview
Description
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-methylbenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a nitrophenyl group, and a methylbenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-methylbenzamide typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. One common method involves the reaction of 2-methoxyphenol with 3,5-dinitrobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-methylbenzoyl chloride under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or in drug development.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The methoxyphenoxy and nitrophenyl groups may interact with enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide
- N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide
Uniqueness
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity or interaction profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-14-7-3-4-8-18(14)21(24)22-15-11-16(23(25)26)13-17(12-15)28-20-10-6-5-9-19(20)27-2/h3-13H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKETXGJFRDLPMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)OC3=CC=CC=C3OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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